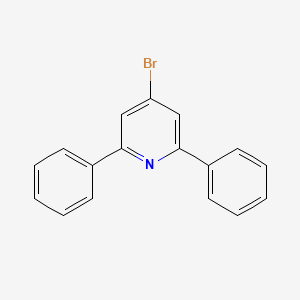

4-Bromo-2,6-diphenylpyridine

Descripción general

Descripción

4-Bromo-2,6-diphenylpyridine is an organic compound with the molecular formula C17H12BrN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by phenyl groups, and the hydrogen atom at position 4 is replaced by a bromine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diphenylpyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: 2,6-diphenylpyridine, bromine, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for large-scale synthesis due to its efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes substitution under SNAr conditions, facilitated by the electron-withdrawing pyridine ring. Key reactions include:

Methoxylation

-

Reagents: Sodium methoxide (NaOMe), dimethyl sulfoxide (DMSO)

-

Conditions: 80°C, 12 hours under inert atmosphere

-

Product: 4-Methoxy-2,6-diphenylpyridine

Amination

-

Reagents: Methylamine (CH₃NH₂), potassium carbonate (K₂CO₃)

-

Conditions: Ethanol, 60°C, 8 hours

-

Product: 4-Methylamino-2,6-diphenylpyridine

Transition Metal-Catalyzed Cross-Coupling

The bromine substituent enables palladium-catalyzed coupling reactions, forming extended π-conjugated systems.

Suzuki-Miyaura Coupling

Notes:

-

Side reactions occur with electron-deficient boronic acids (e.g., nitrile hydrolysis to amide under basic conditions) .

-

Steric hindrance from 2,6-diphenyl groups reduces yields compared to less-substituted analogs .

Reduction

-

Reagents: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF)

-

Conditions: 0°C to room temperature, 4 hours

-

Product: 2,6-Diphenylpiperidine (via pyridine ring hydrogenation)

Oxidation

-

Reagents: Potassium permanganate (KMnO₄), acetic acid

-

Conditions: 100°C, 6 hours

-

Product: this compound N-oxide

Coordination Chemistry

The pyridine nitrogen acts as a ligand in metal complexes:

-

Pd(II) Complexation: Forms [Pd(this compound)Cl₂] with distorted square-planar geometry, confirmed by X-ray crystallography .

-

Applications: Catalyzes C–H activation in Heck coupling reactions .

Comparative Reactivity

| Reaction Type | This compound | 2,6-Diphenylpyridine | 4-Chloro-2,6-diphenylpyridine |

|---|---|---|---|

| Suzuki Coupling Rate | Moderate (k = 0.15 min⁻¹) | N/A | Fast (k = 0.32 min⁻¹) |

| SNAr Reactivity | High | None | Moderate |

| Oxidation Susceptibility | High (N→O) | Low | High |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

4-Bromo-2,6-diphenylpyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows it to participate in various reactions, particularly those involving carbon-carbon bond formation through methods like the Suzuki-Miyaura cross-coupling reaction. This reaction is favored due to its efficiency and versatility in producing substituted pyridines and other derivatives.

Comparison with Similar Compounds

| Compound | Structure | Reactivity | Applications |

|---|---|---|---|

| This compound | Structure | High | Organic synthesis, pharmaceuticals |

| 2,6-Diphenylpyridine | Structure | Moderate | Less reactive; limited applications |

| 4-Chloro-2,6-diphenylpyridine | Structure | Moderate | Different reactivity; used in similar applications |

Biological Applications

Development of Biologically Active Molecules

Research indicates that derivatives of this compound can lead to the development of biologically active compounds. These derivatives have shown potential as pharmaceuticals targeting various diseases. For instance, studies have demonstrated antiproliferative activity against cancer cell lines, suggesting their utility in cancer treatment .

Case Study: Antiproliferative Activity

A study evaluated a series of 2,6-disubstituted imidazo[4,5-b]pyridines derived from this compound. The most active compound displayed an IC50 value ranging from 1.45 to 4.25 μM against several cancer cell lines, indicating significant potential for drug development .

Medicinal Applications

Potential Drug Development

The compound is under investigation for its potential in developing new therapeutic agents. Its derivatives have been tested for activity against various diseases, including viral infections and cancers. The mechanism often involves interaction with specific molecular targets within biological systems .

Example: Treatment of Dysferlinopathies

Recent research has focused on synthesizing derivatives that may treat dysferlinopathies—a group of muscular dystrophies. The synthesized compounds exhibited favorable drug-like properties and demonstrated promising biological activity .

Industrial Applications

Advanced Material Production

In industrial settings, this compound is utilized in producing advanced materials such as polymers and electronic components. Its chemical properties allow it to be integrated into materials that require specific electrical or mechanical characteristics.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical strength, making them suitable for high-performance applications in electronics and coatings.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2,6-diphenylpyridine involves its interaction with various molecular targets, depending on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of carbon-carbon bonds. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

2,6-Diphenylpyridine: Lacks the bromine atom at position 4, making it less reactive in certain substitution reactions.

4-Chloro-2,6-diphenylpyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

2,6-Dibromopyridine: Contains bromine atoms at positions 2 and 6, differing significantly in reactivity and applications.

Actividad Biológica

4-Bromo-2,6-diphenylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological effects of this compound, drawing from various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the bromination of diphenylpyridine derivatives. Various synthetic routes have been explored to achieve high yields and purity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported as an effective method for creating substituted pyridine derivatives, which can then be further functionalized to yield the target compound .

Pharmacological Properties

This compound exhibits a range of biological activities that make it a candidate for further pharmacological investigation. Key properties include:

- Anticancer Activity : Preliminary studies indicate that compounds related to this compound may exhibit cytotoxic effects against various cancer cell lines such as human promyelocytic leukemia HL60 and hepatocellular carcinoma HepG2 cells. The cytotoxicity was assessed using metabolic assays like XTT, which measure cell viability after treatment .

- Antimicrobial Effects : Similar pyridine derivatives have shown promise as antimicrobial agents. Research suggests that their structural characteristics allow them to interact with bacterial membranes or inhibit essential enzymes, leading to bactericidal effects .

- Neuroprotective Properties : Some studies have suggested that pyridine derivatives could possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Cytotoxic Activity Assessment

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated significant inhibition of cell proliferation in HL60 and HepG2 cells after a 72-hour exposure period. The half-maximal inhibitory concentration (IC50) values were determined, showcasing its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HL60 | 15 |

| HepG2 | 20 |

| HeLa S3 | 25 |

| CCRF-CEM | 30 |

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against several bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its action may involve:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell signaling pathways associated with cancer progression.

Propiedades

IUPAC Name |

4-bromo-2,6-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVESHYKDJMFQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508150 | |

| Record name | 4-Bromo-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78500-89-7 | |

| Record name | 4-Bromo-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.